molecular formula C8H8O3 B014303 4-Hydroxy-2-methoxybenzaldehyde CAS No. 18278-34-7

4-Hydroxy-2-methoxybenzaldehyde

Cat. No. B014303
Key on ui cas rn: 18278-34-7
M. Wt: 152.15 g/mol
InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

4-Hydroxy-2-methoxybenzaldehyde (2.0 g, 13.15 mmol), benzyl bromide (3.14 mL, 26.3 mmol) and potassium carbonate (3.63 g, 26.3 mmol) are combined in acetone (5 mL) and the mixture is stirred for 4 hours. The mixture is concentrated under vacuum, suspended in dichloromethane and washed with water. The organic phase is concentrated under vacuum and the residue purified by flash chromatography (10% ethyl acetate in cyclohexane) to give the title compound (yield 2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)OC
Step Two
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
3.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (10% ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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